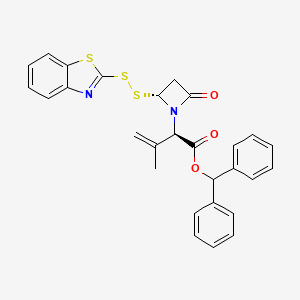

(alphaR,2R)-2-(2-Benzothiazolyldithio)-alpha-(1-methylethenyl)-4-oxo-1-azetidineacetic Acid Diphenylmethyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

87579-79-1 |

|---|---|

Molecular Formula |

C28H24N2O3S3 |

Molecular Weight |

532.7 g/mol |

IUPAC Name |

benzhydryl (2R)-2-[(2R)-2-(1,3-benzothiazol-2-yldisulfanyl)-4-oxoazetidin-1-yl]-3-methylbut-3-enoate |

InChI |

InChI=1S/C28H24N2O3S3/c1-18(2)25(27(32)33-26(19-11-5-3-6-12-19)20-13-7-4-8-14-20)30-23(31)17-24(30)35-36-28-29-21-15-9-10-16-22(21)34-28/h3-16,24-26H,1,17H2,2H3/t24-,25-/m1/s1 |

InChI Key |

LWPMPBXPAISDHI-JWQCQUIFSA-N |

Isomeric SMILES |

CC(=C)[C@H](C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)N3[C@@H](CC3=O)SSC4=NC5=CC=CC=C5S4 |

Canonical SMILES |

CC(=C)C(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)N3C(CC3=O)SSC4=NC5=CC=CC=C5S4 |

Origin of Product |

United States |

Biological Activity

The compound (alphaR,2R)-2-(2-Benzothiazolyldithio)-alpha-(1-methylethenyl)-4-oxo-1-azetidineacetic Acid Diphenylmethyl Ester is a synthetic organic molecule with potential biological activity. Its complex structure suggests possible interactions with biological systems, particularly in the context of cancer research and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C15H24

- Molecular Weight : 204.3511 g/mol

- CAS Registry Number : 123123-37-5

- IUPAC Name : this compound

Biological Activity Overview

Recent studies have focused on the compound's potential anti-cancer properties, particularly its efficacy against various cancer cell lines. The following sections summarize key findings regarding its biological activity.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effectiveness against different cancer cell lines. The results indicate that the compound exhibits significant cytotoxic effects, particularly against breast cancer cell lines.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MDA-MB-468 (TNBC) | < 10 | More potent than gefitinib |

| MCF-7 (ER-positive) | 8.03 | Moderate activity observed |

The compound demonstrated a lower IC50 value against the triple-negative breast cancer (TNBC) cell line MDA-MB-468 compared to gefitinib, a well-known EGFR tyrosine kinase inhibitor. This suggests a potential for enhanced selectivity and efficacy in treating resistant cancer types.

The mechanism by which this compound exerts its cytotoxic effects appears to involve the inhibition of key signaling pathways associated with tumor growth and survival. Notably, it has been shown to inhibit Akt phosphorylation, a critical component of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

Case Studies and Comparative Analysis

Several studies have compared the efficacy of this compound with other known anti-cancer agents. For instance:

- Combination Therapy : In isobologram analyses, the compound was found to have a synergistic effect when combined with gefitinib, enhancing its overall anti-cancer activity.

- Structure-Activity Relationship (SAR) : Variations in substituents on the benzothiazole moiety were explored to optimize biological activity. Compounds with specific substitutions showed enhanced potency and selectivity against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.